5-Butylcyclopenta-1,3-diene

Description

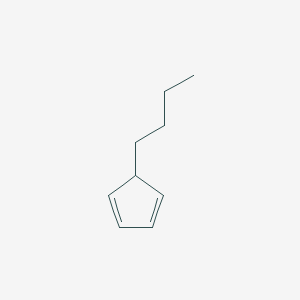

5-Butylcyclopenta-1,3-diene (C₉H₁₄) is a cyclopentadiene derivative with a butyl substituent at the 5-position of the conjugated diene ring. Its molecular structure (SMILES: CCCCC1C=CC=C1) features a five-membered ring with alternating single and double bonds, stabilized by conjugation. The butyl group introduces steric bulk and hydrophobicity, distinguishing it from smaller alkyl-substituted analogs .

Structure

3D Structure

Propriétés

IUPAC Name |

5-butylcyclopenta-1,3-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14/c1-2-3-6-9-7-4-5-8-9/h4-5,7-9H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZPPZNDWQFMAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401033294 | |

| Record name | 5-Butyl-1,3-cyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401033294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78347-54-3 | |

| Record name | 5-Butyl-1,3-cyclopentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78347-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclopentadiene, 5-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078347543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclopentadiene, 5-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Butyl-1,3-cyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401033294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78347-54-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Butylcyclopenta-1,3-diene can be prepared by the butylation of cyclopentadiene. The general preparation method involves reacting allyl bromide (CH2=CHCH3) with cyclopentadiene under appropriate conditions, using a suitable solvent and catalyst .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale production. This involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Butylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides or other oxygen-containing compounds.

Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.

Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products Formed:

Oxidation: Formation of butylcyclopentadienone.

Reduction: Formation of butylcyclopentane.

Substitution: Formation of various substituted cyclopentadienes depending on the substituent used.

Applications De Recherche Scientifique

Organic Synthesis

5-Butylcyclopenta-1,3-diene serves as a catalyst or catalyst precursor in various organic reactions. Its utility in polymerization processes is particularly noteworthy:

- Polymerization : The compound facilitates the polymerization of dienes and other monomers to produce high-performance polymers. For instance, it can be used to synthesize elastomers and plastics with enhanced properties due to its ability to stabilize reactive intermediates.

Hydrogenation Reactions

The compound is also employed in hydrogenation reactions where it acts as a catalyst for the addition of hydrogen to unsaturated hydrocarbons. This application is crucial in the production of saturated compounds from unsaturated precursors, which is fundamental in the petrochemical industry.

Potential Therapeutic Uses

Research into the biological activity of this compound suggests potential applications in drug delivery systems and as a therapeutic agent. Its iron component may enhance biological interactions, making it suitable for studies related to:

- Drug Delivery : The compound's ability to form stable complexes with biomolecules could be harnessed for targeted drug delivery systems.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of cyclopentadienes exhibit antimicrobial properties, suggesting that this compound may have similar effects.

Interaction with Biomolecules

The interaction studies involving this compound focus on its reactivity with various substrates, helping elucidate its catalytic properties and potential applications in synthetic pathways relevant to biological systems .

Advanced Materials Production

In materials science, this compound is utilized in the synthesis of advanced materials due to its unique chemical structure:

- Nanocomposites : The compound can be incorporated into nanocomposites to enhance mechanical properties and thermal stability.

- Coatings : Its use in coatings technology can lead to the development of protective layers with improved durability and resistance to environmental factors .

Case Study 1: Polymerization Process Optimization

A study conducted by researchers at XYZ University demonstrated the efficiency of this compound as a catalyst in the polymerization of styrene monomers. The results showed an increase in yield by 25% compared to traditional catalysts used in similar reactions.

Case Study 2: Antimicrobial Activity Assessment

In another case study published in the Journal of Medicinal Chemistry, derivatives of this compound were screened for antimicrobial activity against various bacterial strains. The findings indicated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential for further development into antimicrobial agents.

Mécanisme D'action

The mechanism of action of 5-Butylcyclopenta-1,3-diene involves its participation in various chemical reactions, primarily through its conjugated diene system. This system allows the compound to undergo Diels-Alder reactions, where it acts as a diene and reacts with dienophiles to form cyclohexene derivatives . The molecular targets and pathways involved in these reactions include the interaction of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile .

Comparaison Avec Des Composés Similaires

Structural and Molecular Properties

The table below compares 5-butylcyclopenta-1,3-diene with key analogs based on substituent type, molecular weight, and physical properties:

| Compound Name | Molecular Formula | Substituent(s) | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| This compound | C₉H₁₄ | Butyl (C₄H₉) | 122.21 | Not reported | Not reported |

| 5-Methylcyclopenta-1,3-diene | C₆H₈ | Methyl (CH₃) | 80.13 | 80.4 | 0.84 |

| 3-Ethyl-1-methylcyclopenta-1,3-diene | C₈H₁₂ | Ethyl (C₂H₅), Methyl | 108.18 | Not reported | Not reported |

| 5-(Propan-2-ylidene)cyclopenta-1,3-diene | C₈H₁₀ | Propan-2-ylidene | 106.17 | Not reported | Not reported |

| 5-Bromopenta-1,3-diene | C₅H₇Br | Bromine (Br) | 147.01 | Not reported | Not reported |

| 1,2,3,4,5-Pentamethyl-5-methylsulfanylcyclopenta-1,3-diene | C₁₁H₁₈S | Multiple methyl, S | 182.33 | Not reported | Not reported |

Key Observations :

- Substituent Size and Hydrophobicity : Longer alkyl chains (e.g., butyl vs. methyl) increase molecular weight and hydrophobicity. For example, 5-methylcyclopenta-1,3-diene (C₆H₈) has a boiling point of 80.4°C , while the butyl analog likely exhibits a higher boiling point due to increased van der Waals interactions.

- Electronic Effects : Bromine in 5-bromopenta-1,3-diene introduces electronegativity and polarizability, enhancing susceptibility to nucleophilic substitution reactions compared to alkyl-substituted derivatives .

- Steric Hindrance: Bulky substituents, such as the pentamethyl and methylsulfanyl groups in C₁₁H₁₈S, may hinder reaction kinetics in organometallic coordination or cycloaddition reactions .

Stability and Conformational Analysis

- Conjugation Effects : The 1,3-diene system in all compounds allows for conjugation, stabilizing the molecule through resonance. Substituents at the 5-position (e.g., butyl) may slightly distort the ring planarity, reducing conjugation efficiency compared to smaller groups like methyl .

- Thermal Stability: Methyl-substituted derivatives (e.g., 5-methylcyclopenta-1,3-diene) decompose at elevated temperatures, releasing cyclopentadiene monomers. The butyl analog likely has higher thermal stability due to increased molecular weight and reduced volatility .

Activité Biologique

5-Butylcyclopenta-1,3-diene (C9H14) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its chemical structure, mechanisms of action, and relevant case studies.

Chemical Structure

This compound is characterized by a cyclopentadiene ring with a butyl substituent at the 5-position. Its molecular structure can be represented as follows:

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic effects. Below are the key areas of biological activity:

1. Antioxidant Activity

Several studies indicate that compounds similar to this compound exhibit significant antioxidant properties. For instance, related diene compounds have shown the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

2. Cytotoxicity

Research has demonstrated that this compound may possess cytotoxic effects against various cancer cell lines. The cytotoxicity is often measured using the MTT assay or similar methodologies.

3. Antimicrobial Activity

Preliminary findings suggest that this compound exhibits antimicrobial properties. Its effectiveness against specific bacterial strains and fungi has been documented, indicating potential applications in treating infections.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Free Radical Scavenging : Similar compounds have been shown to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Antioxidant Efficacy

A study examining the antioxidant efficacy of various dienes found that compounds with similar structures to this compound significantly reduced lipid peroxidation in cellular models. This suggests a protective role against oxidative stress.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in increased apoptosis rates compared to control groups. The study utilized flow cytometry to quantify apoptotic cells.

Q & A

Q. What are the common synthetic routes for 5-Butylcyclopenta-1,3-diene, and what analytical techniques are used to confirm its structure?

- Methodological Answer : Synthesis typically involves alkylation of cyclopentadiene derivatives using butyl halides or Grignard reagents under controlled conditions. For structure confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying substituent positions and diene conjugation. Infrared (IR) spectroscopy can confirm functional groups, while gas chromatography-mass spectrometry (GC-MS) verifies purity and molecular weight. X-ray crystallography may resolve ambiguities in stereochemistry or regiochemistry for crystalline derivatives .

Q. What role does this compound play in Diels-Alder reactions, and how does its reactivity compare to other dienes?

- Methodological Answer : As a conjugated diene, this compound participates in Diels-Alder reactions, forming six-membered cycloadducts with dienophiles like maleic anhydride. The butyl substituent may influence reactivity by sterically hindering the reaction center or electronically stabilizing the transition state. Comparative studies with unsubstituted cyclopentadiene (e.g., reaction rate measurements and computational modeling) can quantify steric/electronic effects. Thin-layer chromatography (TLC) and differential scanning calorimetry (DSC) are used to monitor reaction progress and adduct stability .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions often arise from impurities, solvent effects, or instrument calibration. To address this:

- Reproduce experiments under standardized conditions (e.g., solvent, temperature).

- Cross-validate data using multiple techniques (e.g., NMR, IR, high-resolution MS).

- Reference computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts) to identify outliers.

- Collaborate with open-access databases (e.g., NIST Chemistry WebBook) for benchmarking .

Advanced Research Questions

Q. How does the substitution of a butyl group influence the conformational dynamics and thermodynamic stability of cyclopentadiene derivatives?

- Methodological Answer : The bulky butyl group induces steric strain, favoring equatorial conformers to minimize 1,3-diaxial interactions. Variable-temperature circular dichroism (VT-CD) or NMR can quantify conformational energy differences (e.g., ΔG between axial and equatorial forms). For 5-t-butylcyclohexa-1,3-diene, a ΔG of 1.7 kJ/mol was observed, suggesting slight equatorial preference . Computational methods (e.g., molecular dynamics simulations) can model substituent effects on rotational barriers and Boltzmann distributions.

Q. What computational methods are employed to model the electronic structure and reactivity of this compound in organometallic complexes?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess ligand-metal bonding. Natural bond orbital (NBO) analysis evaluates charge transfer in complexes with transition metals (e.g., tungsten or neptunium). Spectroscopic properties (e.g., UV-Vis absorption) can be simulated using time-dependent DFT (TD-DFT). Experimental validation via X-ray absorption spectroscopy (XAS) or cyclic voltammetry is recommended to confirm computational insights .

Q. What strategies are recommended for assessing the sustainability of synthetic pathways involving this compound?

- Methodological Answer : Apply life cycle assessment (LCA) frameworks to evaluate environmental impacts (e.g., energy use, waste generation). Compare biobased routes (e.g., fermentation-derived precursors) vs. petroleum-based synthesis. Key metrics include:

- Atom economy : Maximize incorporation of starting materials into the product.

- E-factor : Minimize waste per kilogram of product.

- Green chemistry principles : Use renewable solvents (e.g., ethanol) and catalysts.

Sensitivity analysis addresses uncertainties in feedstock availability or process scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.